1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione
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Overview
Description
1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones, also known as hydantoins. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. The presence of a hexadecanoyl group and two phenyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione can be achieved through the Bucherer–Bergs reaction, which is a multicomponent reaction involving an aldehyde or ketone, potassium cyanide, and ammonium carbonate in aqueous ethanol. The reaction is typically carried out at 60-70°C to produce hydantoins . The specific steps for synthesizing this compound would involve the use of hexadecanoyl chloride, benzil, and ammonium carbonate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Bucherer–Bergs reaction, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways. For example, phenytoin, a derivative of this compound, acts by inhibiting sodium channels in the brain, thereby stabilizing neuronal membranes and preventing seizures . The specific molecular targets and pathways for this compound would depend on its application and the biological system being studied.
Comparison with Similar Compounds
1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
Phenytoin: Known for its anticonvulsant properties and used in epilepsy treatment.
5,5-Diphenylimidazolidine-2,4-dione: A simpler analog without the hexadecanoyl group, used in various chemical and biological studies.
Hydantoins: A broader class of compounds with diverse applications in medicine and industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications.
Properties
CAS No. |
139183-82-7 |
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Molecular Formula |
C31H42N2O3 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
1-hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-25-28(34)33-30(36)32-29(35)31(33,26-21-16-14-17-22-26)27-23-18-15-19-24-27/h14-19,21-24H,2-13,20,25H2,1H3,(H,32,35,36) |
InChI Key |
HAPMVTJSQDTAJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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